10-Hydroxydecanoic Acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...10-Hydroxydecanoic Acid...

This compound has been reported in Trypanosoma brucei with data available.

has anti-inflammatory activity

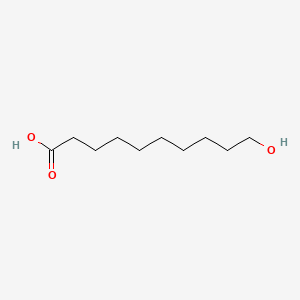

Structure

3D Structure

Properties

IUPAC Name |

10-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJVMMDTBEITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168428 | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-53-4, 27925-00-4 | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1679-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-hydroxydecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 10-Hydroxydecanoic Acid from Royal Jelly

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 10-Hydroxydecanoic acid (10-HDAA) and its more abundant analogue, (E)-10-hydroxy-2-decenoic acid (10-HDA), key fatty acids found in royal jelly. This document details the historical context of their discovery, presents validated experimental protocols for their extraction and purification, and summarizes quantitative data on their prevalence. Furthermore, it elucidates the known signaling pathways through which these compounds exert their immunomodulatory, anti-inflammatory, and estrogenic effects, supported by visual diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees. Its unique composition is responsible for the remarkable physiological differences between the queen and worker bees. Among its many bioactive constituents, the lipid fraction is of particular interest, being rich in unusual medium-chain fatty acids.

The most prominent of these is (E)-10-hydroxy-2-decenoic acid (10-HDA), often referred to as queen bee acid, which is a well-established marker for the quality and authenticity of royal jelly[1]. However, its saturated precursor, this compound (10-HDAA), is also a significant component, accounting for a substantial portion of the total free fatty acids[1]. While historically less studied than 10-HDA, recent research has highlighted the distinct and potent biological activities of 10-HDAA, including immunomodulatory, anti-inflammatory, and estrogenic effects[1][2].

This guide will focus on the discovery and isolation of these critical fatty acids from royal jelly, providing detailed methodologies and quantitative data to support further research and development.

Discovery and Historical Context

The scientific investigation of the unique components of royal jelly dates back to the mid-20th century. A pivotal moment in this research was the scientific discovery of 10-hydroxy-Δ²-decenoic acid in 1957 by the German scientists Adolf Butenandt and Heinz Rembold. Their work involved the isolation and elucidation of the structure of this novel fatty acid from the queen bee's larval food.

While 10-hydroxy-2-decenoic acid (10-HDA) became the primary focus of much of the subsequent research due to its higher abundance, its saturated counterpart, this compound (10-HDAA), was also identified as a key constituent of the lipid fraction of royal jelly[1]. Initially, the isolation of these compounds was a complex process, but advancements in analytical chemistry have since enabled more efficient and precise extraction and purification methods.

Quantitative Data on 10-HDA and 10-HDAA in Royal Jelly

The concentration of 10-HDA and 10-HDAA in royal jelly can vary depending on several factors, including the geographical origin, the season of collection, and the age of the larvae for which it is produced. The tables below summarize the typical concentrations of these fatty acids in fresh royal jelly and the recovery rates of common extraction methods.

| Fatty Acid | Typical Concentration in Fresh Royal Jelly (%) | References |

| (E)-10-hydroxy-2-decenoic acid (10-HDA) | 1.4 - 2.2 | [3][4] |

| This compound (10-HDAA) | 0.4 - 1.0 | [1] |

| Extraction Method | Compound | Recovery Rate (%) | References |

| Ultrasound-Assisted Extraction (Ethanol) | 10-HDA | 95.0 - 100.0 | [4] |

| Macroporous Resin Chromatography | 10-HDA | >92.5 (purity) |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of 10-HDA and 10-HDAA from royal jelly.

Solvent Extraction and Purification

This protocol describes a general method for the extraction and subsequent purification of 10-HDA and 10-HDAA using solvent partitioning and column chromatography.

Materials:

-

Fresh or lyophilized royal jelly

-

Ethanol (95%)

-

Deionized water

-

Macroporous adsorbent resin (e.g., X-5)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Homogenize fresh royal jelly with 95% ethanol (e.g., 1:3 w/v).

-

Utilize ultrasound-assisted extraction for 15-30 minutes to enhance efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

-

Purification with Macroporous Resin:

-

Dilute the ethanolic extract with deionized water.

-

Apply the diluted extract to a pre-equilibrated macroporous resin column.

-

Wash the column with a low concentration of ethanol (e.g., 20%) to remove impurities.

-

Elute the fatty acids with a higher concentration of ethanol (e.g., 75-95%).

-

-

Solvent Partitioning (Alternative to Resin):

-

Concentrate the initial ethanolic extract under reduced pressure.

-

Acidify the aqueous residue with HCl to pH 2-3.

-

Extract the fatty acids with an organic solvent like ethyl acetate.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

-

Silica Gel Chromatography:

-

Concentrate the eluted or extracted fraction containing the fatty acids.

-

Adsorb the concentrate onto a small amount of silica gel.

-

Apply the sample to a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Final Steps:

-

Combine the fractions containing the purified 10-HDA and 10-HDAA.

-

Evaporate the solvent using a rotary evaporator.

-

Lyophilize the final product to obtain a stable powder.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of 10-HDA and 10-HDAA in royal jelly extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v) with phosphoric acid added to adjust the pH to 2.5.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 10-HDA and 10-HDAA of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the royal jelly extract in the mobile phase, filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of 10-HDA and 10-HDAA in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Biological Activities

10-HDA and 10-HDAA exert a range of biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Anti-Inflammatory Signaling Pathway of this compound (10-HDAA)

10-HDAA has been shown to exhibit anti-inflammatory properties by targeting the p53 tumor suppressor protein. This interaction leads to the downregulation of the NLRP3 inflammasome and the promotion of autophagy, thereby reducing the inflammatory response in microglial cells[3].

Caption: Anti-inflammatory action of 10-HDAA via p53 modulation.

Estrogenic Signaling Pathway of 10-HDA and 10-HDAA

Both 10-HDA and 10-HDAA have demonstrated estrogenic activity, primarily through their interaction with Estrogen Receptor β (ERβ)[5][6]. This binding can influence gene expression and cell proliferation in an estrogen-like manner.

Caption: Estrogenic activity of 10-HDA and 10-HDAA via ERβ.

Experimental Workflow for Isolation and Analysis

The following diagram outlines the general workflow for the isolation and analysis of 10-HDA and 10-HDAA from royal jelly.

Caption: General workflow for 10-HDA/10-HDAA isolation and analysis.

Conclusion

This compound and its unsaturated analogue, (E)-10-hydroxy-2-decenoic acid, are key bioactive lipids in royal jelly with significant potential for therapeutic applications. This technical guide has provided a detailed overview of their discovery, methods for their isolation and quantification, and insights into their mechanisms of action. The provided experimental protocols and quantitative data serve as a practical resource for researchers. Further investigation into the synergistic effects of these and other royal jelly components, as well as their specific molecular targets, will be crucial for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of this compound [mdpi.com]

- 3. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

Unveiling 10-Hydroxydecanoic Acid: A Technical Guide to Its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA) is a saturated medium-chain fatty acid that has garnered significant scientific interest due to its unique biological activities, including potential anti-inflammatory, and immunomodulatory properties. Predominantly found in royal jelly, the exclusive nourishment of queen honeybees, 10-HDA is a key indicator of this natural product's quality and potency. This technical guide provides an in-depth exploration of the natural sources of 10-HDA and a detailed examination of its biosynthetic pathway within honeybees. Furthermore, this document outlines comprehensive experimental protocols for the extraction, purification, and quantification of this valuable bioactive compound, offering a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most significant natural source of this compound is royal jelly , a proteinaceous secretion produced by the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. While its unsaturated counterpart, 10-hydroxy-2-decenoic acid (10-H2DA), is the most abundant fatty acid in royal jelly, 10-HDA is a significant constituent and is often found alongside its precursor[3]. The concentration of 10-HDA in royal jelly can fluctuate based on several factors, including the geographical origin, the subspecies of honeybee, and the floral sources available to the bees[1][4].

Quantitative Analysis of 10-HDA in Royal Jelly

The amount of 10-HDA in royal jelly is a critical parameter for quality control and standardization of royal jelly-based products[1]. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of 10-HDA[1][5]. The table below summarizes the reported concentrations of 10-HDA in royal jelly from various geographical locations.

| Geographical Origin | 10-HDA Concentration (% of fresh royal jelly) | Reference(s) |

| China | 1.26 - 2.21 | [1] |

| Turkey | 1.02 - 2.38 | [1] |

| Italy & other European countries | 0.8 - 3.2 | [1] |

| Brazil | 1.58 - 3.10 | [1] |

| USA (pure royal jelly creams) | 1.85 - 2.18 | [1] |

| Croatia | 1.53 | [6] |

| France | up to 2.6 | [6] |

| Thailand | 1.8 | [6] |

Biosynthesis of this compound in Honeybees

The biosynthesis of 10-HDA occurs primarily in the mandibular glands of worker honeybees and is a complex process involving fatty acid synthesis and modification pathways[7][8][9]. A proposed five-step biosynthetic pathway elucidates the conversion of precursor molecules into 10-HDA[8][10][11]. The pathway originates from the common fatty acid precursor, acetyl-CoA, and involves elongation, hydroxylation, and chain-shortening steps.

The Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps and intermediates in the biosynthesis of this compound in honeybee mandibular glands.

References

- 1. apiservices.biz [apiservices.biz]

- 2. [PDF] Quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in USA by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. cas.zju.edu.cn [cas.zju.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 10-Hydroxydecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the current understanding of 10-HDA's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. The multifaceted nature of 10-HDA, encompassing anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, positions it as a promising candidate for further investigation in drug discovery and development.[2]

Anti-inflammatory and Immunomodulatory Activities

10-HDA exhibits significant anti-inflammatory and immunomodulatory effects by modulating key signaling pathways and cytokine production.[3]

Mechanism of Action

One of the primary mechanisms of 10-HDA's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In human colon adenocarcinoma cells (WiDr), 10-HDA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8, while simultaneously inducing the production of the anti-inflammatory cytokine IL-1ra.[3] This effect is mediated, at least in part, by the suppression of NF-κB expression.[3] Furthermore, 10-HDA has been identified as a ligand for the free fatty acid receptor 4 (FFAR4). The binding of 10-HDA to FFAR4 on osteoclasts inhibits the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of NF-κB signaling. This, in turn, attenuates the induction of nuclear factor of activated T cells (NFAT) c1, a critical transcription factor for osteoclastogenesis, suggesting a role for 10-HDA in mitigating inflammatory bone loss.[4][5]

In a model of type 2 diabetes in mice, 10-HDA demonstrated its anti-inflammatory potential by inhibiting NF-κB nuclear translocation in the liver and reducing the levels of IL-6 and TNF-α.[1][6]

Signaling Pathway

The following diagram illustrates the inhibitory effect of 10-HDA on the NF-κB signaling pathway.

Anticancer Activities

10-HDA has demonstrated significant anticancer effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest, mediated by the modulation of multiple signaling pathways.[4]

Mechanism of Action

In human lung cancer A549 cells, 10-HDA induces apoptosis through a reactive oxygen species (ROS)-mediated mechanism.[1][4][7] This involves the regulation of the MAPK, STAT3, and NF-κB signaling pathways. Specifically, 10-HDA increases the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK and STAT3. It also upregulates I-κB and downregulates NF-κB.[2][7] The induction of apoptosis is further confirmed by the upregulation of Bax, cytochrome c, cleaved caspase-3, and PARP, and the downregulation of Bcl-2.[8]

In human hepatoma HepG2 cells, 10-HDA treatment leads to a significant reduction in cell viability and an increase in apoptosis and necrosis.[9] This is associated with the upregulation of caspase-3, Bax, and miR-34a gene expression, and a corresponding decrease in the expression of the anti-apoptotic gene Bcl-2.[9]

Quantitative Data: Cytotoxicity of 10-HDA

| Cell Line | Cancer Type | IC50/CC50 Value | Reference |

| SU-DHL-2 | Lymphoma | IC50: 496.8 µg/mL | [10] |

| A549 | Human Lung Cancer | IC50: 22.68 µM | [1][7] |

| NCI-H460 | Human Lung Cancer | IC50: 44.03 µM | [1][7] |

| NCI-H23 | Human Lung Cancer | IC50: 44.79 µM | [1][7] |

| HepG2 | Human Hepatoma | CC50: 59.6 µg/mL | [9] |

| THLE-3 (Normal) | Human Liver | CC50: 106.4 µg/mL | [9] |

| LO2 (Normal) | Human Liver | IC50: ~1000 µg/mL | [10] |

| HSF (Normal) | Human Fibroblast | IC50: >1000 µg/mL | [10] |

Signaling Pathways in Anticancer Activity

The following diagram illustrates the proposed mechanism of 10-HDA-induced apoptosis in A549 human lung cancer cells.

Antimicrobial Activity

10-HDA possesses broad-spectrum antimicrobial activity against various pathogenic bacteria.

Mechanism of Action

The primary antibacterial mechanism of 10-HDA involves compromising the integrity of the bacterial cell membrane. This leads to the leakage of essential ions and macromolecules, ultimately resulting in bacterial cell death.[6] Against Staphylococcus aureus, 10-HDA has been shown to inhibit biofilm formation and eradicate mature biofilms by downregulating the expression of genes involved in biofilm formation and virulence, such as sarA, agrA, and the α-hemolysin gene hla.[8]

Quantitative Data: Antimicrobial Activity of 10-HDA

| Bacterial Strain | Gram Stain | MIC (µM) | MBC (µM) | Reference |

| Staphylococcus aureus | Positive | 23-44 | 33-66 | [3] |

| Streptococcus alactolyticus | Positive | 23-44 | 33-66 | [3] |

| Staphylococcus intermedius B | Positive | 23-44 | 33-66 | [3] |

| Staphylococcus xylosus | Positive | 23-44 | 33-66 | [3] |

| Salmonella choleraesuis | Negative | 40-43 | 74-78 | [3] |

| Vibrio parahaemolyticus | Negative | 40-43 | 74-78 | [3] |

| Escherichia coli (hemolytic) | Negative | 40-43 | 74-78 | [3] |

| Pseudomonas aeruginosa | Negative | Not Affected | Not Affected | [3] |

Neuroprotective Effects

Emerging evidence suggests that 10-HDA exerts neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

In a rat model of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and weight loss. These protective effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, indicating a role in inhibiting apoptosis and modulating epigenetic factors.[11] 10-HDA has also been shown to promote neurogenesis from neural stem/progenitor cells in vitro.[12]

Other Biological Activities

Longevity

In the nematode Caenorhabditis elegans, 10-HDA has been shown to extend lifespan through mechanisms involving dietary restriction and the Target of Rapamycin (TOR) signaling pathway.[3][13]

Metabolic Regulation

In a mouse model of type 2 diabetes, 10-HDA demonstrated hypoglycemic effects by improving glucose metabolism through the PI3K/AKT/GSK3β signaling pathway in the liver.[6][14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 10-HDA for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][17]

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or other biological fluids.

Protocol Outline:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-8) and incubate overnight at 4°C.[18]

-

Blocking: Block the plate with a blocking buffer (e.g., 10% FBS in PBS) to prevent non-specific binding.[18]

-

Sample Incubation: Add standards and samples (cell culture supernatants from 10-HDA treated and control cells) to the wells and incubate.[11]

-

Detection Antibody: Add a biotin-labeled detection antibody specific for the cytokine and incubate.[11]

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate.[11]

-

Substrate Addition: Add a substrate (e.g., TMB) and incubate to allow for color development.[11]

-

Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).[18]

-

Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.[11]

Protein Expression (Western Blot)

Western blotting is used to detect and quantify specific proteins in cell lysates.

Protocol Outline:

-

Protein Extraction: Lyse 10-HDA treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-JNK, p-p38, NF-κB) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[20]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Treatment: Treat cells with 10-HDA to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[21]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[13][22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[22]

Conclusion

This compound is a remarkable natural compound with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, microbial infection, and neurodegeneration underscores its importance as a lead compound for the development of novel drugs. The quantitative data and detailed experimental methodologies provided in this guide serve as a valuable resource for researchers and scientists dedicated to exploring the full therapeutic potential of 10-HDA. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways [pubmed.ncbi.nlm.nih.gov]

- 5. The key royal jelly component 10-hydroxy-2-decenoic acid protects against bone loss by inhibiting NF-κB signaling downstream of FFAR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. novamedline.com [novamedline.com]

- 10. mdpi.com [mdpi.com]

- 11. mpbio.com [mpbio.com]

- 12. biovendor.com [biovendor.com]

- 13. immunostep.com [immunostep.com]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. kumc.edu [kumc.edu]

- 19. researchgate.net [researchgate.net]

- 20. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 10-Hydroxydecanoic Acid in the Therapeutic Efficacy of Royal Jelly: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly (RJ), a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees, has been recognized for its wide array of therapeutic properties, including anti-tumor, anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] Central to these biological activities is the unique and most abundant fatty acid in RJ, trans-10-hydroxy-2-decenoic acid (10-HDA).[2] This technical guide provides an in-depth exploration of the mechanisms through which 10-HDA contributes to the therapeutic effects of royal jelly, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Analysis of 10-HDA in Royal Jelly

The concentration of 10-HDA is a critical quality marker for royal jelly.[2] High-performance liquid chromatography (HPLC) is the preferred method for its quantification due to its accuracy and reliability.[2] The tables below summarize the concentration of 10-HDA found in various royal jelly products and the effective concentrations used in key experimental studies.

Table 1: Concentration of 10-HDA in Royal Jelly Products

| Royal Jelly Product Type | Concentration Range of 10-HDA (%) | Reference(s) |

| Pure Royal Jelly Creams | 1.85 - 2.18 | [2] |

| Royal Jelly Supplements | 0.43 - 6.28 | [2] |

| Pure Royal Jelly (Brazilian) | ~1.8 - 3.0 | [3] |

| Pure Royal Jelly Cream (Chinese) | 1.26 - 2.21 | [4] |

| Royal Jelly Lyophilized Powder | 3.01 - 6.19 | [4] |

Table 2: Effective Concentrations of 10-HDA in In Vitro Studies

| Cell Line | Effect | Effective Concentration | Reference(s) |

| A549 (Human Lung Cancer) | Inhibition of proliferation | 1, 3, 10, 30, 100 µM | [5] |

| NCI-H460 (Human Lung Cancer) | Inhibition of proliferation | 1, 3, 10, 30, 100 µM | [5] |

| NCI-H23 (Human Lung Cancer) | Inhibition of proliferation | 1, 3, 10, 30, 100 µM | [5] |

| SU-DHL-2 (Human Lymphoma) | IC50 for survival suppression | 496.8 µg/mL | [6] |

| WiDr (Human Colon Cancer) | Inhibition of pro-inflammatory cytokines | 0.1 - 3.0 mM | [6] |

Therapeutic Mechanisms of 10-HDA

Anti-Cancer Effects

10-HDA has demonstrated significant anti-tumor activity across various cancer cell lines.[6] Its primary mechanism involves the induction of apoptosis (programmed cell death) and the regulation of key signaling pathways that control cell proliferation and survival.

Apoptosis Induction: 10-HDA promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3 and PARP cleavage.[5][7]

Signaling Pathway Modulation: 10-HDA influences several critical signaling pathways in cancer cells:

-

MAPK Pathway: It modulates the phosphorylation of MAP kinases, including JNK, p38, and ERK, which are involved in cell proliferation and apoptosis.[5][8][9]

-

STAT3 Pathway: 10-HDA can decrease the phosphorylation of STAT3, a key transcription factor in cancer cell survival and proliferation.[5][8][9]

-

NF-κB Pathway: By increasing the expression of I-κB, 10-HDA inhibits the nuclear translocation of NF-κB, a crucial regulator of inflammatory and survival responses in cancer.[5][8][9]

Anti-Inflammatory and Immunomodulatory Effects

10-HDA exhibits potent anti-inflammatory and immunomodulatory properties by regulating the production of cytokines and modulating key inflammatory signaling pathways.

Cytokine Regulation: 10-HDA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[10] This dual action helps to resolve inflammation and restore immune homeostasis.

NF-κB Pathway Inhibition: A central mechanism of 10-HDA's anti-inflammatory effect is the inhibition of the NF-κB pathway.[11][12][13] By preventing the degradation of IκBα, 10-HDA sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[13]

Neuroprotective Effects

10-HDA has shown promise in protecting neuronal cells from damage and promoting neuronal health. In a rat model of ischemic stroke, both royal jelly and 10-HDA supplementation significantly reduced brain infarction and weight loss.[14][15] The neuroprotective effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, suggesting a role in inhibiting apoptosis and modulating epigenetic factors.[14][15]

Longevity and Stress Resistance: Studies in C. elegans have shown that 10-HDA can extend lifespan through dietary restriction and Target of Rapamycin (TOR) signaling pathways, independent of insulin-like signaling.[1] It also confers tolerance to thermal and oxidative stress.[1]

Detailed Experimental Protocols

Quantification of 10-HDA by HPLC

This protocol is adapted from methodologies used for the quantitative analysis of 10-HDA in royal jelly products.[2][3][4][16]

1. Sample Preparation: a. Weigh approximately 30 mg of royal jelly into a 10 mL volumetric flask.[3] b. Add a known concentration of an internal standard (e.g., α-naphtol solution at 30 µg/mL).[3] c. Complete the volume with the mobile phase.[3] d. Filter the solution through a 0.22 µm membrane filter before injection.[3]

2. HPLC Conditions:

- Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm).[2]

- Mobile Phase: A mixture of methanol and water (e.g., 45:55, v/v) with the pH adjusted to 2.5 with phosphoric acid.[3]

- Flow Rate: 0.5 - 1.0 mL/min.[2][3]

- Detection: UV detector at 215 nm or 225 nm.[2][3]

- Temperature: 25°C.[2]

3. Calibration: a. Prepare a series of standard solutions of 10-HDA at different concentrations (e.g., 2.73, 5.46, 10.92, 16.38, and 21.84 µg/mL).[3] b. Add the internal standard to each standard solution. c. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area ratio of 10-HDA to the internal standard against the concentration of 10-HDA.

4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Determine the concentration of 10-HDA in the sample by using the calibration curve.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of 10-HDA on cell viability.[17][18]

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. b. Incubate for 24 hours at 37°C and 5% CO₂.

2. Treatment: a. Prepare various concentrations of 10-HDA in culture medium. b. Replace the medium in the wells with the 10-HDA-containing medium. c. Include a vehicle control (medium with the solvent used to dissolve 10-HDA). d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Solubilization and Measurement: a. Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] c. Measure the absorbance at 570 nm using a microplate reader.[19]

Western Blot Analysis for Signaling Proteins

This protocol outlines the steps for analyzing the effect of 10-HDA on the expression and phosphorylation of key signaling proteins.[8][20][21]

1. Cell Lysis and Protein Quantification: a. Treat cells with 10-HDA as described in the cell viability assay. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, p-p38, p-ERK, p-STAT3, NF-κB, I-κB, caspase-3, Bax, Bcl-2) overnight at 4°C.[8] c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. d. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

4. Analysis: a. Capture the image of the blot using a chemiluminescence imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ).[8] c. Normalize the expression of target proteins to a loading control (e.g., α-tubulin or β-actin).[8]

Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Genes

This protocol is for measuring the effect of 10-HDA on the mRNA expression of apoptosis-related genes.[22][23][24][25][26]

1. RNA Extraction and cDNA Synthesis: a. Treat cells with 10-HDA. b. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy). c. Synthesize cDNA from the RNA using a reverse transcription kit.

2. qRT-PCR: a. Prepare the PCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for the target genes (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene (e.g., β-actin or GAPDH). b. Perform the qRT-PCR using a real-time PCR system.

3. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

10-Hydroxydecanoic acid is a key bioactive component of royal jelly, responsible for a significant portion of its therapeutic effects. Its ability to induce apoptosis in cancer cells, suppress inflammation, and protect neuronal cells is mediated through the modulation of multiple critical signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of 10-HDA's mechanisms of action and its potential development as a therapeutic agent for a range of diseases. Further research into the synergistic effects of 10-HDA with other components of royal jelly and conventional drugs will be crucial in fully realizing its therapeutic potential.

References

- 1. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apiservices.biz [apiservices.biz]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF- κ B, and TGF- β 1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. protocols.io [protocols.io]

- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 22. media.tghn.org [media.tghn.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. jag.journalagent.com [jag.journalagent.com]

Preliminary In-Vitro Studies on 10-Hydroxydecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydecanoic acid (10-HDA), a unique medium-chain fatty acid primarily found in royal jelly, has garnered significant scientific interest due to its diverse pharmacological activities. Preliminary in-vitro studies have revealed its potential as an anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the current in-vitro research on 10-HDA, presenting key quantitative data, detailed experimental protocols for foundational assays, and visual representations of the elucidated signaling pathways. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development, facilitating further investigation into the therapeutic promise of this natural compound.

Biological Activities and Quantitative Data

In-vitro studies have demonstrated a range of biological effects of 10-HDA across various cell types. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Citation |

| A549 | Human Lung Cancer | 22.68 µM | [1] |

| NCI-H460 | Human Lung Cancer | 44.03 µM | [1] |

| NCI-H23 | Human Lung Cancer | 44.79 µM | [1] |

| HepG2 | Human Hepatoma | 59.6 µg/mL | |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 496.8 µg/mL |

Table 2: Anti-Inflammatory and Immunomodulatory Effects of this compound

| Cell Line | Effect | Effective Concentration | Citation |

| RAW 264.7 | Inhibition of LPS-induced NO production | 0.5-5 mM | |

| BV-2 Microglia | Reduction of LPS-induced iNOS levels | 0-4 mM | |

| WiDr | Reduction of IL-8, IL-1β, and TNF-α | 3 mM | |

| Caco-2 | Increased RANK expression | 100 µM and 1 mM |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments commonly used to assess the biological activity of 10-HDA.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of 10-HDA on the viability and proliferation of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., A549, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (10-HDA) stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[2]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

-

Treatment: Prepare serial dilutions of 10-HDA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of 10-HDA. Include a vehicle control (medium with the same concentration of solvent used to dissolve 10-HDA) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of 10-HDA.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to analyze the effect of 10-HDA on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/AKT.

Materials:

-

Target cell line (e.g., RAW 264.7, A549)

-

This compound (10-HDA)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-AKT, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with 10-HDA at the desired concentrations and time points. After treatment, wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released by cells in response to 10-HDA treatment.

Materials:

-

Target cell line (e.g., RAW 264.7 macrophages)

-

This compound (10-HDA)

-

Lipopolysaccharide (LPS) for stimulation

-

ELISA kit for the specific cytokine of interest (e.g., mouse IL-6 ELISA kit)

-

96-well ELISA plate

-

Wash buffer

-

Assay diluent

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells (3.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[5] Pre-treat the cells with various concentrations of 10-HDA for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[1]

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing the plate.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Incubating and washing the plate.

-

Adding the substrate solution and incubating for color development.[6]

-

Adding the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Signaling Pathways and Visualizations

In-vitro studies have implicated several key signaling pathways in the mechanism of action of 10-HDA. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: 10-HDA inhibits the NF-κB signaling pathway.

Caption: 10-HDA alleviates neuroinflammation via p53.

Caption: 10-HDA inhibits cancer cell migration via TGF-β1.

References

- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmgrp.com [bmgrp.com]

Pharmacological Profile of 10-Hydroxydecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA), a saturated fatty acid, is a significant bioactive component found in royal jelly.[1] This document provides a comprehensive overview of the pharmacological properties of 10-HDA, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and metabolic effects. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Anti-Cancer Activity

10-HDA has demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.[3][4]

Data Presentation: Cytotoxicity of 10-HDA

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values of 10-HDA in various cancer and normal cell lines.

| Cell Line | Cell Type | Parameter | Value | Reference |

| SU-DHL-2 | Human B-cell lymphoma | IC50 | 496.8 µg/mL | [2] |

| A549 | Human lung cancer | IC50 | 22.68 µM | [3] |

| NCI-H460 | Human lung cancer | IC50 | 44.03 µM | [3] |

| NCI-H23 | Human lung cancer | IC50 | 44.79 µM | [3] |

| HepG2 | Human hepatoma | CC50 | 59.6 µg/mL | [4] |

| LO2 | Normal human liver | IC50 | ~1000 µg/mL | [2] |

| HSF | Normal human fibroblasts | IC50 | >1000 µg/mL | [2] |

| THLE-3 | Normal human liver | CC50 | 106.4 µg/mL | [4] |

| IMR90 | Normal human lung fibroblasts | - | No significant cytotoxicity | [3] |

Experimental Protocols

1.1. Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[5][6]

Workflow for MTT Assay

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 10-HDA. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Anti-Inflammatory Activity

10-HDA exhibits anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathways

2.1. NF-κB Signaling Pathway

10-HDA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1][7] This inhibition leads to a decrease in the expression of pro-inflammatory genes.

Inhibition of NF-κB Signaling by 10-HDA

2.2. p53 Signaling Pathway

10-HDA can also exert its anti-inflammatory effects by targeting the p53 pathway, which in turn can deactivate the NLRP3 inflammasome and promote autophagy.[8][9]

Modulation of p53 Pathway by 10-HDA

Experimental Protocols

2.3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of specific cytokines in biological samples.[4][10]

Workflow for Cytokine ELISA

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[10]

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants or other biological samples, along with a standard curve of the recombinant cytokine, are added to the wells and incubated.

-

Detection: After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., HRP).[4]

-

Signal Development: A substrate is added, and the colorimetric change is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[4]

2.4. Western Blot for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.[11]

Methodology:

-

Protein Extraction: Cells are treated with 10-HDA for various time points, and total protein is extracted.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Neuroprotective and Metabolic Effects

Signaling Pathways

3.1. PI3K/Akt Signaling Pathway

10-HDA has been shown to enhance glucose metabolism through the activation of the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival.

Activation of PI3K/Akt Signaling by 10-HDA

Receptor Binding

The precise receptor-mediated mechanisms of 10-HDA are still under investigation. However, some studies suggest potential interactions with:

-

Estrogen Receptors (ER): 10-HDA has been reported to exhibit estrogenic activity and may interact with ERβ.[12]

-

Free Fatty Acid Receptor 4 (FFAR4): As a fatty acid, 10-HDA may interact with FFARs, which are known to be involved in metabolic and inflammatory signaling.[13][14]

Further research is needed to fully elucidate the binding affinities and functional consequences of these interactions.

Conclusion

This compound is a multifaceted bioactive compound with significant pharmacological potential. Its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects are mediated through the modulation of key cellular signaling pathways, including NF-κB, p53, and PI3K/Akt. The data and protocols presented in this guide provide a foundation for further research and development of 10-HDA as a potential therapeutic agent. Future investigations should focus on elucidating its precise molecular targets and receptor interactions to fully harness its therapeutic capabilities.

References

- 1. Structural basis of omega-3 fatty acid receptor FFAR4 activation and G protein coupling selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. h-h-c.com [h-h-c.com]

- 5. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of 10-Hydroxy-2-decenoic Acid and this compound in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unraveling the Multifaceted Mechanism of Action of 10-Hydroxydecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydecanoic acid (10-HDA), a saturated fatty acid naturally present in royal jelly, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of 10-HDA, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and skin health-promoting effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

10-HDA exerts its biological effects through the modulation of several key signaling pathways, leading to a cascade of cellular responses that contribute to its therapeutic properties. The primary mechanisms identified to date are detailed below.

Anti-inflammatory Activity

10-HDA demonstrates potent anti-inflammatory effects by targeting critical inflammatory signaling pathways. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory cells, 10-HDA has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes. This inhibition leads to a reduction in the production of inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide (NO). Furthermore, 10-HDA has been observed to suppress the translation of interferon regulatory factor 1 (IRF-1), another crucial player in the inflammatory response.

In the context of neuroinflammation, 10-HDA alleviates inflammatory responses through the p53-autophagy and p53-NLRP3 pathways.[1] It has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) in microglia and activate cellular autophagy. By targeting p53, 10-HDA can deactivate the NLRP3 inflammasome pathway and promote autophagy, thereby mitigating neuroinflammatory processes.[1]

Anti-Cancer Activity

The anti-cancer properties of 10-HDA are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression. Studies have shown that 10-HDA exerts cytotoxic effects on various cancer cell lines, including colon, lung, and liver cancer cells.[2][3]

One of the key mechanisms is the induction of apoptosis through the generation of reactive oxygen species (ROS).[4] This ROS-mediated apoptosis is associated with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[4] Specifically, 10-HDA has been shown to increase the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK) and STAT3.[4]

Furthermore, 10-HDA can induce cell cycle arrest in the G0/G1 phase in a time-dependent manner.[4] In some cancer cell lines, the anti-tumor effects of 10-HDA are linked to the complement and coagulation cascade pathways, with key proteins such as ribosomal protein L5 and tumor protein p53 being identified as potential targets.[2]

Neuroprotective Effects

10-HDA exhibits neuroprotective properties by mitigating neuroinflammatory responses and protecting against ischemia-induced damage. As mentioned earlier, its ability to modulate the p53-autophagy and p53-NLRP3 pathways in microglial cells is a key aspect of its anti-neuroinflammatory action.[1]

In a rat model of ischemic stroke, both royal jelly and 10-HDA supplementation significantly reduced brain infarction and weight loss.[5][6][7] These protective effects were associated with reduced levels of active caspase-3 and PARP-1, and increased levels of acetyl-histone H3 and H4, suggesting a role in inhibiting apoptosis and modulating epigenetic factors.[5][6][7]

Skin Health Benefits

In the realm of dermatology and cosmetics, 10-HDA is recognized for its positive impact on skin health, primarily through its ability to stimulate collagen production and combat oxidative stress.[8][9] In vitro studies have demonstrated that 10-HDA can stimulate the activity and proliferation of fibroblast cells, which are responsible for producing collagen, elastin, and hyaluronic acid.[8]

The antioxidant properties of 10-HDA help to neutralize free radicals, thereby protecting skin cells from oxidative damage and preserving the integrity of fibroblasts.[8] Additionally, its anti-inflammatory effects create a healthier environment for skin cells, promoting the longevity of newly synthesized collagen.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of 10-HDA.

| Cell Line | Assay | Endpoint | Value | Reference |

| SU-DHL-2 (Lymphoma) | Cell Viability | IC50 (24h) | 496.8 µg/mL | [2] |

| LO2 (Normal Liver) | Cell Viability | IC50 (24h) | ~1000 µg/mL | [2] |

| HSF (Human Fibroblasts) | Cell Viability | IC50 (24h) | >1000 µg/mL | [2] |

| HepG2 (Hepatoma) | Cell Viability | CC50 | 59.6 µg/mL | [3][10][11] |

| THLE-3 (Normal Liver) | Cell Viability | CC50 | 106.4 µg/mL | [3][10][11] |

| A549 (Lung Cancer) | Cell Viability | IC50 | 22.68 µM | [12] |

| NCI-H460 (Lung Cancer) | Cell Viability | IC50 | 44.03 µM | [12] |

| NCI-H23 (Lung Cancer) | Cell Viability | IC50 | 44.79 µM | [12] |

Table 1: Cytotoxicity of this compound in Cancerous and Normal Cell Lines.

| Activity | Cell Line/Model | Parameter | Concentration/Dose | Effect | Reference |

| Anti-inflammatory | RAW264 cells | NO production | 0.5-5 mM | Inhibition | |

| Anti-inflammatory | BV-2 microglia | iNOS levels | 0-4 mM | Reduction | |

| Anti-malarial | - | - | IC50 = 2.65 µg/mL | - | |

| Anti-Leishmania | Leishmania amastigotes | - | IC50 = 3.77 µg/mL | - | |

| Insecticidal | Aedes aegypti larvae | - | LC50 = 37.8 µg/mL | - |

Table 2: Bioactivities of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of 10-HDA.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 10-HDA on cell lines.

Materials:

-

96-well plates

-

Cell culture medium

-

10-HDA stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of 10-HDA in culture medium.

-

Remove the medium from the wells and add 100 µL of the 10-HDA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 10-HDA).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Proteins (e.g., NF-κB, MAPK, STAT3)

Objective: To determine the effect of 10-HDA on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cell culture dishes

-

10-HDA stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of 10-HDA for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the levels of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids following treatment with 10-HDA.

Materials:

-

96-well ELISA plates

-

Coating antibody (capture antibody)

-

Blocking buffer

-

Cell culture supernatants or other samples

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Figure 1: Anti-inflammatory signaling pathways modulated by 10-HDA.

Figure 2: Anti-cancer signaling pathways influenced by 10-HDA.

Figure 3: A generalized experimental workflow to study 10-HDA's mechanism.

Conclusion

This compound is a promising bioactive compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and STAT3, underpins its potent anti-inflammatory, anti-cancer, and neuroprotective properties. The data and protocols presented in this technical guide offer a solid foundation for further research and development of 10-HDA as a potential therapeutic agent. Future investigations should continue to unravel the intricate molecular interactions of 10-HDA to fully harness its therapeutic potential for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. broadpharm.com [broadpharm.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]